Nervonoyl chloride

Vue d'ensemble

Description

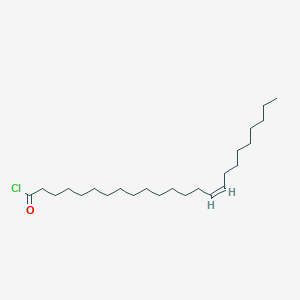

Nervonoyl chloride is a chemical compound that belongs to the class of fatty acid chlorides. It is widely used in scientific research for the synthesis of various compounds. Nervonoyl chloride is a colorless liquid with a pungent odor and has a molecular weight of 278.81 g/mol.

Applications De Recherche Scientifique

Interesterified Fats for Mental Health

- Application : Interesterified fats containing nervonic acid, derived from palm stearin, Acer truncatum oil, and palm kernel oil, show promise for mental health benefits. These fats, rich in nervonic acid, demonstrate improved plasticities and oxidative stability, suggesting potential use in margarine applications (Hu, Xu, & Yu, 2017).

Nervonic Acid Production in Plants

- Application : Plant seed oils offer a renewable source of nervonic acid (NA), crucial for brain development. Genetic engineering of NA biosynthesis in oil crops can enhance crop nutritional quality, and NA has significant potential in nutraceutical, pharmaceutical, and chemical industries (Liu et al., 2021).

Nervonic Acid in Encephalopathy Treatment

- Application : Nervonic acid plays a critical role in brain health and has been researched for its application in preventing and treating encephalopathy, including multiple sclerosis and Alzheimer's disease (Liu Wenba, 2014).

Synthesis of Nervonic Acid

- Application : A green and convenient synthesis method for Nervonic acid has been developed. This method, involving microwave and lithium chloride, offers a more efficient alternative to previous methods, with potential applications in natural product synthesis (Wang et al., 2022).

Biological Functions of Nervonic Acid

- Application : Studies on nervonic acid's functionality have included treatments for demyelinating diseases and cardiovascular diseases. Its sources from oil crop seeds and microalgae, and production enhancements via transgenic technology, indicate its broad application potential in health-related fields (Li et al., 2019).

Ceramides in Human Cells

- Application : The detection of ceramides, including N-(nervonyl)-sphingosine, in human cells has implications for understanding cell growth and signaling pathways, potentially guiding research in cellular biology and therapeutic applications (Couch et al., 1997).

Nervonic Acid in Acer Species

- Application : The diversity in seed oil content and fatty acid composition in Acer species, as sources of nervonic acid, offers potential for exploring new plant-based sources of NA. This research could guide breeding programs for plants with high nervonic acid content (He, Li, & Tian, 2020).

Membrane Domain Formation

- Application : The study of membrane reorganization by nervonoylceramide provides insights into the biological processes regulated by ceramide, such as apoptosis. This research is important for understanding the biophysical properties of membranes and their alterations induced by ceramides (Pinto et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-tetracos-15-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHNDDDUYRIIC-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nervonoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)

![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)

![2-(tert-Butoxycarbonyl)-7beta-amino-2-aza-5-oxaspiro[3.4]octane](/img/structure/B3103920.png)

![5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3103931.png)